2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide
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Description
2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Agent
2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide, known as PA-824, is under evaluation as an antituberculosis agent. A study conducted by Diacon et al. (2012) on drug-sensitive, sputum smear-positive adult pulmonary-tuberculosis patients revealed that PA-824 showed early bactericidal activity. The study aimed to find the lowest dose that provides optimal bactericidal activity, with doses ranging from 50 mg to 200 mg per kg body weight per day for 14 days. The research indicated a dose-dependent relationship in serum levels and highlighted the drug's safety and tolerability, with no dose-limiting adverse events or clinically significant QTc changes observed (Diacon et al., 2012).
Pharmacokinetics and Efficacy
Another study by Diacon et al. (2010) assessed the safety, tolerability, pharmacokinetics, and extended early bactericidal activity of PA-824 in drug-sensitive, sputum smear-positive, adult pulmonary tuberculosis patients. This study explored doses from 200 mg to 1,200 mg per day for 14 days. The results demonstrated that PA-824's serum concentrations increased in a dose-linear but less than dose-proportional manner across the explored dose range. The drug was found to be safe and well-tolerated, with adverse events potentially related to PA-824 appearing dose-related. This study suggested that PA-824 exhibits bactericidal activity across a range of 200 to 1,200 mg daily over 14 days, indicating that lower dosages should be explored further (Diacon et al., 2010).
Properties
IUPAC Name |
2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-14-5-7-18(8-6-14)26-9-10-27-21(30)22(31)28(25-23(26)27)13-19(29)24-20-16(3)11-15(2)12-17(20)4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWPRTQQXWIRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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